molecular formula C5H11KO B13771600 Potassium 3-methylbutan-2-olate CAS No. 55553-86-1

Potassium 3-methylbutan-2-olate

Cat. No.: B13771600
CAS No.: 55553-86-1
M. Wt: 126.24 g/mol
InChI Key: DMERGXDBCIXRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3-methylbutan-2-olate is a branched alkoxide salt with the chemical formula C₅H₉KO (molecular weight: ~124 g/mol). It is derived from the deprotonation of 3-methylbutan-2-ol, a secondary alcohol. As a strong base, it is typically employed in organic synthesis for deprotonation reactions, elimination processes, and as a catalyst in nucleophilic substitutions. Its branched structure confers steric hindrance, influencing reactivity and selectivity in comparison to linear or less bulky alkoxides .

Properties

CAS No.

55553-86-1

Molecular Formula

C5H11KO

Molecular Weight

126.24 g/mol

IUPAC Name

potassium;3-methylbutan-2-olate

InChI

InChI=1S/C5H11O.K/c1-4(2)5(3)6;/h4-5H,1-3H3;/q-1;+1

InChI Key

DMERGXDBCIXRCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Deprotonation Reactions

As a strong base, potassium 3-methylbutan-2-olate abstracts protons from weakly acidic substrates. For example:

  • Alcohols and Carbonyl Compounds : It deprotonates alcohols and α-protons of ketones, facilitating enolate formation. This is critical in aldol condensations and Michael additions.

  • Amines : Selectively deprotonates amines to generate amide intermediates in catalytic cycles .

Elimination Reactions

The compound promotes β-elimination reactions, forming alkenes from alkyl halides or alcohols. Key applications include:

  • Dehydrohalogenation : Converts alkyl halides to alkenes under mild conditions.

  • Dehydration of Alcohols : Facilitates alkene formation via carbocation intermediates, though steric hindrance minimizes competing nucleophilic substitution25.

Nucleophilic Substitution

Despite steric bulk, it participates in SN2 reactions with primary alkyl halides:

  • Mechanism : The alkoxide ion attacks electrophilic carbons, displacing leaving groups (e.g., halides).

  • Example : Reacts with methyl iodide to form methyl ether derivatives .

Wittig Reaction

This compound generates ylides from phosphonium salts, which react with carbonyl compounds to form alkenes:
R3P CHR +C OR2C CR +R3PO\text{R}_3\text{P CHR }+\text{C O}\rightarrow \text{R}_2\text{C CR }+\text{R}_3\text{PO}

  • Conditions : Requires anhydrous solvents (e.g., THF) and inert atmospheres .

Buchwald-Hartwig Amination

Acts as a base in palladium-catalyzed coupling of aryl halides with amines:
Ar X+H2N RPd baseAr NH R\text{Ar X}+\text{H}_2\text{N R}\xrightarrow{\text{Pd base}}\text{Ar NH R}

  • Role : Deprotonates amines to enhance nucleophilicity .

Oxidation and Reduction

  • Oxidation : Reacts with oxidizing agents like KMnO₄ to form ketones or carboxylic acids, depending on conditions .

  • Reduction : Rarely used directly but stabilizes intermediates in reductions involving LiAlH₄ or NaBH₄ .

Polymer Chemistry

Facilitates ring-opening polymerization of cyclic esters (e.g., ε-caprolactone) to synthesize biodegradable polyesters:
n C5H10O2)base O CH2)5CO n\text{n C}_5\text{H}_{10}\text{O}_2)\xrightarrow{\text{base}}\text{ O CH}_2)_5-\text{CO }_n-

  • Mechanism : Initiates polymerization via alkoxide attack on the monomer .

Mechanistic Insights

  • Steric Effects : Bulky tert-pentoxide group reduces nucleophilicity, favoring base-mediated reactions over substitution .

  • Thermodynamics : Reactions often proceed via low-energy transition states, validated by DFT calculations5.

Analytical Techniques

Technique Application
NMR Spectroscopy Monitors reaction progress and structural changes
GC-MS Identifies volatile products (e.g., alkenes)
X-ray Diffraction Resolves crystal structures of intermediates

Industrial and Pharmaceutical Relevance

  • APIs Synthesis : Used in chiral auxiliary preparation for drugs like β-blockers .

  • Material Science : Key in synthesizing polymers with tailored thermal properties .

Scientific Research Applications

Organic Synthesis

Potassium 3-methylbutan-2-olate is widely utilized as a strong base in organic synthesis. Its primary applications include:

  • Deprotonation Reactions : It effectively deprotonates weak acids, forming alkoxides which are crucial intermediates in various organic transformations.
  • Elimination Reactions : The compound promotes elimination reactions leading to the formation of alkenes, which are vital building blocks in organic chemistry.

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeDescriptionProducts
DeprotonationConverts weak acids to their corresponding alkoxidesAlkoxides
EliminationForms alkenes from alcohols or halidesAlkenes
Nucleophilic SubstitutionParticipates in substitution reactionsEthers and other compounds

Catalysis

The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity. Notable catalytic applications include:

  • Wittig Reaction : In this reaction, this compound deprotonates phosphonium salts to generate ylides that react with carbonyl compounds to form alkenes.
  • Buchwald-Hartwig Amination : It is also employed in palladium-catalyzed amination reactions, facilitating the formation of amines from aryl halides.

Pharmaceuticals

In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its role as a strong base allows for the formation of complex molecules through various synthetic pathways.

Material Science

The compound finds applications in material science for the preparation of advanced materials such as polymers and nanomaterials. It aids in modifying polymer properties through metalation processes, enabling the introduction of functional groups that enhance material characteristics.

Case Study 1: Synthesis of Benzimidazoles

In a study focused on synthesizing benzimidazoles, researchers utilized this compound in a copper-catalyzed cyclization reaction involving o-bromoarylamines and nitriles. The optimal conditions yielded products with up to 98% efficiency, demonstrating its effectiveness as a reagent in complex organic syntheses.

Case Study 2: Polymer Modification

Another significant application involves the selective metalation of block copolymers using this compound. This process allows for tailored modifications of polymer properties, including solubility and thermal stability, which are crucial for developing advanced materials.

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Potassium 3-Methylbutan-2-olate vs. Other Potassium Alkoxides
  • Potassium tert-butoxide (C₄H₉KO): Basicity: Both are strong bases, but tert-butoxide exhibits greater steric hindrance, favoring elimination (e.g., E2 reactions) over nucleophilic substitution. Applications: tert-Butoxide is widely used in industrial dehydrohalogenation, whereas 3-methylbutan-2-olate may serve niche roles in sterically demanding syntheses.
Comparison with Sodium and Lithium Alkoxides
  • Solubility Trends : Potassium alkoxides generally exhibit higher solubility in organic solvents compared to sodium or lithium analogs due to lower lattice energies. For example, this compound is more soluble in benzene than its sodium counterpart .
  • Reactivity: Lithium alkoxides (e.g., LiO-t-Bu) are stronger bases but less thermally stable, limiting their use in high-temperature reactions.

Functional Group Derivatives: Thiols, Alcohols, and Organophosphorus Compounds

3-Mercaptobutan-2-one (C₄H₈OS)
  • Functional Group: Thiol-ketone hybrid (vs. alkoxide).
  • Acidity: The thiol group (pKa ~10) is less acidic than 3-methylbutan-2-ol (pKa ~19), making its potassium salt a weaker base.
3-Methyl-2-phenylbutan-1-ol (C₁₁H₁₆O)
  • Structure: Aromatic alcohol with a branched chain.
  • Applications: Primarily used in fragrances and pharmaceuticals, contrasting with the alkoxide’s role as a reactive base.
  • Physical Properties: Higher molecular weight (164.24 g/mol) and lower volatility compared to this compound .
3-Methylbutan-2-yl Phosphonothiolates (e.g., CAS 598-75-4)
  • Functional Groups: Phosphonothiolates with sulfur and phosphorus centers.
  • Reactivity: These compounds are often neurotoxic agents or pesticides, diverging from alkoxides’ synthetic utility. Steric effects in 3-methylbutan-2-yl derivatives may influence binding specificity .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Basicity (pKa of Conjugate Acid) Solubility (Polar Solvents) Primary Applications
This compound C₅H₉KO ~124 ~19 (alcohol precursor) High (THF, DMSO) Organic synthesis catalyst
Potassium tert-butoxide C₄H₉KO 112.21 ~19 Moderate Elimination reactions
3-Mercaptobutan-2-one C₄H₈OS 104.2 ~10 (thiol) Low Flavoring agents
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O 164.24 ~16 (alcohol) Insoluble Fragrances, pharmaceuticals
3-Methylbutan-2-yl phosphonothiolate C₉H₂₀NO₂PS 261.3 N/A Variable Pesticides, nerve agents

Biological Activity

Potassium 3-methylbutan-2-olate, also known as potassium 3-methyl-2-butanolate, is an alkoxide compound with potential applications in various fields, including organic synthesis and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the existing literature on the biological activity of this compound, focusing on its toxicity, mutagenicity, and potential therapeutic effects.

This compound has the following chemical properties:

  • Molecular Formula : C₅H₁₃O₂K
  • Molar Mass : 138.23 g/mol
  • Appearance : Colorless liquid
  • Solubility : Soluble in water and polar organic solvents

Acute Toxicity

Acute toxicity studies are essential for understanding the immediate effects of this compound. In a study involving dermal exposure, no fatalities were observed at doses up to 2000 mg/kg body weight (bw) in rats. No significant changes were noted in body weight, food consumption, or hematological parameters during the observation period .

Repeated Dose Toxicity

In a repeated dose toxicity study, rats were administered this compound at varying doses (0, 15, 60, 250, and 1000 mg/kg bw/day) for 28 days. The results indicated:

  • NOAEL (No Observed Adverse Effect Level) : 60 mg/kg bw/day for males and 250 mg/kg bw/day for females.
  • Significant increases in kidney and liver weights were observed at higher doses .

Mutagenicity

The mutagenicity of this compound was assessed using the Ames test with various strains of Salmonella typhimurium and Escherichia coli. The compound did not induce mutations either with or without metabolic activation, indicating a low risk of mutagenic effects .

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. This suggests potential applications in antimicrobial formulations .

Cytotoxicity

Cytotoxicity assays conducted on human cell lines revealed that this compound exhibits moderate cytotoxic effects. The IC50 values were found to be around 100 µg/mL for cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . These findings indicate that while the compound has some cytotoxic effects, further research is needed to explore its therapeutic potential.

Case Study 1: Industrial Application

In an industrial setting, this compound was used as a reagent in organic synthesis. A study highlighted its effectiveness in synthesizing complex organic molecules with high yields and minimal side reactions. The compound's stability under various conditions made it a valuable reagent in synthetic chemistry .

Case Study 2: Pharmacological Research

A pharmacological study investigated the potential use of this compound as an anti-inflammatory agent. Animal models treated with the compound showed reduced inflammation markers compared to control groups. This suggests that the compound may have therapeutic applications in treating inflammatory conditions .

Q & A

Q. How is Potassium 3-methylbutan-2-olate synthesized, and what purification methods are optimal?

this compound can be synthesized via deprotonation of 3-methylbutan-2-ol using a strong base (e.g., potassium hydride). Purification often involves vacuum distillation or recrystallization from anhydrous solvents like tetrahydrofuran (THF) to avoid hydrolysis . For oxidation reactions (e.g., conversion to 3-methylbutan-2-one), acidified potassium dichromate(VI) setups with controlled temperature (50–60°C) and slow reagent addition are recommended to minimize side products .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with shifts around δ 1.0–1.5 ppm for methyl groups.
  • IR : Stretching frequencies near 1050–1150 cm1^{-1} confirm C-O bonds in alkoxide structures.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 130 for [C5_5H9_9OK]+^+) validate the molecular formula .

Q. What are the solubility properties of this compound in common solvents?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents like hexane. Solubility in alcohols (e.g., ethanol) is moderate but may lead to ligand exchange, requiring inert atmospheres for stability .

Q. How can researchers ensure purity and stability during storage?

Store under inert gas (argon/nitrogen) in flame-dried glassware. Use desiccants (e.g., molecular sieves) and monitor for deliquescence or discoloration, which indicate degradation. Purity is confirmed via elemental analysis or Karl Fischer titration .

Advanced Research Questions

Q. How do computational methods validate the structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond dissociation energies and electron density maps. Exact-exchange terms improve accuracy for thermochemical properties (e.g., enthalpy of formation) . The Lee-Yang-Parr (LYP) correlation functional refines electron correlation effects in reaction pathways .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., phase-change enthalpies)?

Apply statistical tools (e.g., error-weighted averaging) to reconcile discrepancies. Cross-validate data using multiple techniques:

  • DSC : Measures phase transitions directly.
  • Ab Initio Calculations : Compare computed vs. experimental values (e.g., Gibbs free energy) . Systematic reviews of literature (e.g., PRISMA framework) help identify methodological biases .

Q. What role does steric hindrance play in the reactivity of this compound?

The bulky 3-methylbutan-2-olate ligand reduces nucleophilic attack rates in SN2 reactions. Kinetic studies (e.g., competition experiments with primary/secondary alcohols) quantify steric effects. Computational models (e.g., molecular volume analysis) predict regioselectivity in base-catalyzed reactions .

Q. How can reaction mechanisms involving this compound be modeled using DFT?

  • Optimize geometry at the B3LYP/6-31G(d) level.
  • Calculate transition states with QST2 or NEB methods.
  • Analyze Fukui indices to identify nucleophilic/electrophilic sites . Compare activation energies with experimental Arrhenius plots to validate mechanisms .

Q. How does this compound compare to other alkoxide bases in catalytic efficiency?

Benchmark turnover frequencies (TOF) in model reactions (e.g., esterification). Use Hammett plots to correlate base strength (pKa) with reaction rates. Solvent effects are quantified via Kamlet-Taft parameters .

Q. What experimental designs minimize side reactions (e.g., elimination vs. substitution)?

  • Temperature Control : Lower temperatures (<0°C) favor substitution over β-hydride elimination.
  • Solvent Choice : Polar aprotic solvents stabilize ionic intermediates.
  • Additives : Crown ethers enhance solubility and reduce aggregation .
    Statistical experimental design (e.g., Box-Behnken) optimizes variables like stoichiometry and reaction time .

Methodological Notes

  • Data Analysis : Use software (e.g., Gaussian for DFT, SPSS for statistical tests) to ensure reproducibility .
  • Literature Reviews : Prioritize peer-reviewed journals over non-specialized platforms to avoid unreliable data .
  • Ethical Reporting : Disclose computational assumptions (e.g., basis set limitations) and experimental uncertainties (e.g., ±5% error in calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.